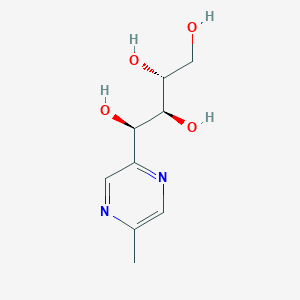

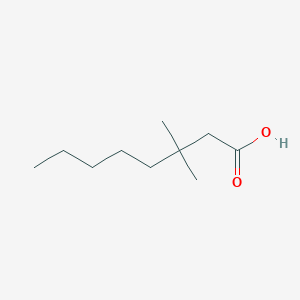

(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol, also known as D-mannitol, is a sugar alcohol that is commonly used in the pharmaceutical industry as an excipient. It is a white crystalline powder that is odorless and has a sweet taste. D-mannitol is widely used in the formulation of various drugs due to its excellent physicochemical properties, such as solubility, stability, and low toxicity.

Wirkmechanismus

The mechanism of action of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol as an osmotic agent is based on the principles of osmosis. When (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol is administered intravenously, it enters the bloodstream and is distributed throughout the body. It then crosses the blood-brain barrier and enters the brain tissue. Once inside the brain tissue, (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol draws water out of the cells, thereby reducing the volume of the brain tissue and the pressure inside the skull.

Biochemical and Physiological Effects

(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol has several biochemical and physiological effects on the body. It is a non-metabolizable sugar alcohol that is excreted unchanged in the urine. It does not affect the blood glucose levels and is therefore safe for use in diabetic patients. (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol also has a diuretic effect, which can help to reduce fluid overload in patients with heart failure or renal failure.

Vorteile Und Einschränkungen Für Laborexperimente

(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol has several advantages as a laboratory reagent. It is readily available, inexpensive, and has a long shelf-life. It is also easy to handle and has a low toxicity. However, (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol has some limitations as a laboratory reagent. It is hygroscopic and can absorb moisture from the air, which can affect its stability and accuracy. It also has a low solubility in some solvents, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research and development of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol. One area of research is the development of new formulations of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol in the brain and its potential use in the treatment of other neurological disorders. Additionally, the use of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol as a cryoprotectant for the preservation of cells and tissues is an area of growing interest in the field of biotechnology.

Synthesemethoden

(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol can be synthesized by the hydrogenation of fructose or the reduction of mannose. The hydrogenation of fructose is the most common method for the industrial production of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol. The process involves the reaction of fructose with hydrogen gas in the presence of a catalyst, such as Raney nickel or palladium on carbon. The reaction produces (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol and water as by-products.

Wissenschaftliche Forschungsanwendungen

(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol has been extensively studied for its various scientific research applications. One of the most important applications of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol is in the field of neurology. (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol is used as an osmotic agent to reduce intracranial pressure in patients with traumatic brain injury or cerebral edema. It works by drawing water out of the brain tissue, thereby reducing the pressure inside the skull.

Eigenschaften

CAS-Nummer |

13532-06-4 |

|---|---|

Produktname |

(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol |

Molekularformel |

C9H14N2O4 |

Molekulargewicht |

214.22 g/mol |

IUPAC-Name |

(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol |

InChI |

InChI=1S/C9H14N2O4/c1-5-2-11-6(3-10-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3/t7-,8-,9-/m1/s1 |

InChI-Schlüssel |

ZHCOCLGEHTXBQU-IWSPIJDZSA-N |

Isomerische SMILES |

CC1=CN=C(C=N1)[C@H]([C@@H]([C@@H](CO)O)O)O |

SMILES |

CC1=CN=C(C=N1)C(C(C(CO)O)O)O |

Kanonische SMILES |

CC1=CN=C(C=N1)C(C(C(CO)O)O)O |

Synonyme |

2-METHYL-6-ARABOTETRAHYDROXYBUTYLPYRAZINE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)

![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)